4-Formyl-1,2-oxazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H3NO4 |
|---|---|
Molecular Weight |
141.08 g/mol |
IUPAC Name |
4-formyl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C5H3NO4/c7-1-3-2-10-6-4(3)5(8)9/h1-2H,(H,8,9) |
InChI Key |
NAGNUWAVUKWKRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NO1)C(=O)O)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Formyl 1,2 Oxazole 3 Carboxylic Acid and Its Precursors
Retrosynthetic Analysis of the 4-Formyl-1,2-oxazole-3-carboxylic acid Skeleton
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis would logically begin by disconnecting the functional groups from the oxazole (B20620) ring.
A primary disconnection would be the conversion of the carboxylic acid and formyl groups into more stable precursor functionalities. The carboxylic acid at position 3 could derive from the hydrolysis of an ester (e.g., a methyl or ethyl ester), a common strategy to protect the acidic proton during synthesis. The formyl group at position 4 is often introduced via the oxidation of a primary alcohol (a hydroxymethyl group) or a methyl group, or through formylation of a metallated intermediate.
Therefore, a key precursor in this retrosynthetic pathway would be a 3-ester-4-methyl-1,2-oxazole or a 3-ester-4-(hydroxymethyl)-1,2-oxazole. Further deconstruction of the oxazole ring itself points to several classical synthetic strategies. The 1,2-oxazole ring is commonly formed by the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). nih.gov For a 3,4-disubstituted oxazole, a potential starting material could be a suitably substituted β-ketoester.
This leads to a plausible retrosynthetic pathway:
This compound <- Hydrolysis of Ethyl 4-formyl-1,2-oxazole-3-carboxylate .
Ethyl 4-formyl-1,2-oxazole-3-carboxylate <- Oxidation of Ethyl 4-(hydroxymethyl)-1,2-oxazole-3-carboxylate .
Ethyl 4-(hydroxymethyl)-1,2-oxazole-3-carboxylate or Ethyl 4-methyl-1,2-oxazole-3-carboxylate <- Cyclization of a β-ketoester derivative with hydroxylamine.
Established Synthetic Routes to this compound
Based on the retrosynthetic analysis, the forward synthesis would involve the formation of the oxazole ring followed by the manipulation of the substituents at the C3 and C4 positions.
The construction of the 1,2-oxazole ring system is well-established in organic chemistry. A primary method involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov To achieve the desired substitution pattern for our target molecule, a β-enamino ketoester could be a key intermediate. The reaction of such a precursor with hydroxylamine hydrochloride can lead to the formation of the 1,2-oxazole ring. nih.gov The regioselectivity of this cyclization is a critical factor in determining the final positions of the substituents.
Another versatile approach is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. nih.gov This method allows for the construction of the oxazole ring with a high degree of control over the substitution pattern, depending on the choice of the nitrile oxide and the dipolarophile.
The following table summarizes potential precursors for the oxazole ring formation:
| Precursor Type | Reactant | Expected Product |
| β-Enamino ketoester | Hydroxylamine | Substituted 1,2-oxazole-carboxylate |
| 1,3-Diketone | Hydroxylamine | Substituted 1,2-oxazole |
| Nitrile Oxide | Alkyne | 3,4,5-Trisubstituted 1,2-oxazole |
The introduction of a carboxylic acid group at the C3 position of the oxazole ring is most commonly achieved by synthesizing the ring with a precursor group already in place. An ester group, such as a methyl or ethyl carboxylate, is an ideal precursor as it is generally stable under the conditions of oxazole ring formation and can be readily hydrolyzed to the corresponding carboxylic acid in a final step.
The hydrolysis of the ester is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran, followed by acidification.
Table of Hydrolysis Conditions:
| Ester Precursor | Reagents | Conditions | Product |
| Methyl 1,2-oxazole-3-carboxylate | LiOH, H₂O/THF | Room Temperature | 1,2-oxazole-3-carboxylic acid |
| Ethyl 1,2-oxazole-3-carboxylate | NaOH, H₂O/EtOH | Reflux | 1,2-oxazole-3-carboxylic acid |
Introducing a formyl group at the C4 position of an existing oxazole ring can be challenging due to the potential for competing reactions at other positions. A more common and reliable strategy is to introduce a precursor to the formyl group during the synthesis of the oxazole ring.
A methyl group at the C4 position can serve as a precursor to the formyl group. However, the direct oxidation of a methyl group on a heterocyclic ring to an aldehyde can be difficult and may require specific and harsh oxidizing agents.
A more controllable approach involves the use of a hydroxymethyl group at C4. This group can be introduced by using a starting material that already contains it. Subsequently, the hydroxymethyl group can be oxidized to the formyl group using a variety of mild oxidizing agents.
Table of Oxidation Methods for Hydroxymethyl to Formyl Group:
| Oxidizing Agent | Solvent | Conditions |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature |
| Manganese dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform | Room Temperature or Reflux |
| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Room Temperature |
An alternative pathway involves the isomerization of a suitably substituted isoxazole (B147169). For instance, it has been reported that 4-formyl-5-methoxyisoxazoles can isomerize to yield methyl oxazole-4-carboxylates. researchgate.net While this provides an oxazole with a formyl or carboxylate group, the positions are not C3 and C4 as required for our target molecule. However, it highlights the potential of ring isomerization strategies in the synthesis of substituted oxazoles.
Novel and Emerging Synthetic Approaches
Modern synthetic chemistry continually seeks to develop more efficient, selective, and environmentally benign methods. For the synthesis of complex molecules like this compound, catalytic methods are of particular interest.
While specific catalytic methods for the direct synthesis of this compound are not extensively documented, general catalytic approaches to oxazole synthesis can be adapted. Transition metal catalysis, particularly with palladium, copper, and gold, has become a powerful tool for the construction of heterocyclic rings.
For instance, palladium-catalyzed cross-coupling reactions could be envisioned to functionalize a pre-formed oxazole ring at the C4 position. A 4-halo-1,2-oxazole-3-carboxylate could potentially undergo a formylation reaction under palladium catalysis.
Iron(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles has been shown to produce isoxazole-4-carboxylic esters and, in some cases, oxazole-4-carboxylates. researchgate.net This indicates that metal catalysts can play a crucial role in rearranging the isoxazole skeleton to form oxazoles, which could be a potential, albeit complex, route to the desired substitution pattern.
Table of Potentially Applicable Catalytic Reactions:
| Reaction Type | Catalyst | Potential Application |
| Palladium-catalyzed Formylation | Pd(OAc)₂ with a suitable phosphine (B1218219) ligand | Introduction of a formyl group at C4 of a 4-halo-1,2-oxazole precursor |
| Iron(II)-catalyzed Isomerization | FeCl₂ | Rearrangement of a substituted isoxazole precursor to an oxazole |
The development of novel catalytic systems that can achieve the direct and regioselective synthesis of polysubstituted oxazoles from simple starting materials remains an active area of research. Such advancements would provide a more streamlined pathway to molecules like this compound.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods to minimize waste and improve atom economy.
Alternative Solvents and Catalysts: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Research into the synthesis of related oxazole and isoxazole derivatives has explored the use of greener alternatives. For instance, the use of water, ethanol, and ionic liquids has been reported for the synthesis of various oxazole derivatives. mdpi.com The use of fruit juices, such as those from Cocos nucifera L. (coconut), Solanum lycopersicum L. (tomato), and Citrus limetta (sweet lime), as natural and biodegradable catalysts for the one-pot, three-component synthesis of isoxazole derivatives has been demonstrated, showcasing an innovative and eco-friendly approach. nih.gov
Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasound as alternative energy sources can significantly enhance reaction rates, improve yields, and reduce reaction times, thereby contributing to more energy-efficient processes. Microwave-assisted synthesis has been successfully employed for the preparation of various oxazole and oxadiazole derivatives, often leading to cleaner reactions and easier work-ups. tandfonline.comacs.orgnih.govnih.gov Similarly, ultrasound has been shown to be an effective green tool for the synthesis of isoxazole-based molecules, promoting reactions under milder conditions. organic-chemistry.org
The following table summarizes the application of green chemistry principles in the synthesis of related heterocyclic compounds.
| Green Chemistry Principle | Application in Oxazole/Isoxazole Synthesis | Potential Benefit for Target Compound |
|---|---|---|
| Use of Greener Solvents | Water, ethanol, ionic liquids | Reduced environmental impact and improved safety |
| Alternative Energy Sources | Microwave irradiation, ultrasound | Faster reaction times, higher yields, energy efficiency |
| Biocatalysis/Natural Catalysts | Use of fruit juices | Biodegradable and renewable catalyst source |
| Atom Economy | Multi-component reactions | Reduced waste generation |
Flow Chemistry and Continuous Synthesis Techniques for this compound
Flow chemistry offers significant advantages for the synthesis of this compound, including improved safety, enhanced reaction control, and facile scalability. The use of micro- or meso-reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.
The continuous flow synthesis of 4,5-disubstituted oxazoles has been successfully demonstrated, showcasing the potential for rapid and automated production of these heterocyclic cores. researchgate.netnih.gov In one example, a meso-fluidic flow reactor was used for the on-demand synthesis of oxazole building blocks, highlighting the flexibility of this technology for both library synthesis and larger-scale production. researchgate.net Another study reported the rapid flow synthesis of oxazolines and their subsequent heterogeneous oxidation to oxazoles using a packed-bed reactor with manganese dioxide. researchgate.net This two-step continuous process could be adapted for the synthesis of the target compound, for instance, by oxidizing a 4-(hydroxymethyl)-1,2-oxazole precursor in a flow-through system.
The benefits of applying flow chemistry to the synthesis of functionalized oxazoles are summarized below.
| Advantage | Description |
|---|---|
| Enhanced Safety | Small reaction volumes minimize the risk associated with handling potentially hazardous reagents and intermediates. |
| Precise Reaction Control | Accurate control of temperature, pressure, and residence time leads to improved selectivity and reproducibility. |
| Increased Efficiency | Rapid heat and mass transfer in microreactors can accelerate reaction rates and improve yields. |
| Facile Scalability | Production can be scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel (numbering-up). |
| Integration of Processes | Multiple reaction and purification steps can be integrated into a single continuous process, reducing manual handling and processing time. |
Enantioselective and Diastereoselective Synthesis Considerations for this compound Derivatives
One approach involves the use of chiral auxiliaries. For instance, the synthesis of new chiral triazole-oxazoline derivatives has been reported, where chirality is introduced through the use of a chiral starting material. nih.govacs.org This principle could be applied by starting with a chiral precursor that is then used to construct the oxazole ring, thereby transferring the stereochemical information to the final product.
Asymmetric catalysis represents another powerful tool for the enantioselective synthesis of oxazole derivatives. While direct asymmetric synthesis of the target molecule is challenging, the enantioselective synthesis of chiral oxazoline (B21484) derivatives has been achieved through asymmetric aldol (B89426) addition reactions. These chiral oxazolines can then be further functionalized. The development of chiral catalysts for the direct functionalization of the oxazole ring or for the asymmetric construction of the ring itself would be a significant advancement.
The table below outlines potential strategies for introducing chirality.
| Strategy | Description | Example from Related Chemistry |
|---|---|---|
| Chiral Pool Synthesis | Utilizing readily available chiral starting materials to introduce stereocenters. | Synthesis of chiral oxazolines from chiral amino alcohols. |
| Chiral Auxiliaries | Temporarily attaching a chiral group to guide a stereoselective reaction. | Use of chiral auxiliaries in the synthesis of chiral triazole-oxazolines. nih.govacs.org |
| Asymmetric Catalysis | Employing a chiral catalyst to control the stereochemical outcome of a reaction. | Asymmetric aldol reactions to form chiral oxazolines. |
Scale-Up and Process Chemistry Research for this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process chemistry and scale-up challenges. Key factors include the cost and availability of starting materials, the safety of the chemical transformations, the efficiency of the process, and the ease of purification of the final product.
The scalability of synthetic routes for related oxazole derivatives provides valuable insights. For example, a rapid and scalable synthesis of oxazoles directly from carboxylic acids has been reported, demonstrating the potential for gram-scale production. This method highlights the importance of developing robust and high-yielding reactions that are amenable to larger quantities.
Flow chemistry, as discussed in section 2.3.3, is an inherently scalable technology. The ability to increase production by extending the operation time of a continuous reactor or by numbering-up reactors offers a significant advantage over traditional batch processing, where scaling up often requires re-optimization of reaction conditions.
Process chemistry research would need to address several key areas for the successful scale-up of this compound production:
Raw Material Sourcing: Ensuring a reliable and cost-effective supply of key starting materials and reagents.
Process Safety: A thorough evaluation of the thermal stability of intermediates and the potential for runaway reactions, especially for any exothermic steps.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, catalyst loading, and solvent choice to maximize yield and minimize by-product formation on a larger scale.
Work-up and Purification: Developing efficient and scalable methods for isolating and purifying the final product to the required specifications, potentially incorporating continuous separation techniques.
Waste Management: Implementing strategies to minimize waste generation and to treat or recycle any waste streams in an environmentally responsible manner.
The following table outlines critical considerations for the scale-up of the synthesis.
| Consideration | Key Aspects |
|---|---|
| Economic Feasibility | Cost of raw materials, energy consumption, process efficiency. |
| Safety | Hazard analysis of reagents and intermediates, thermal stability studies, control of exotherms. |
| Process Robustness | Reproducibility of the synthesis on a larger scale, tolerance to variations in raw material quality. |
| Product Quality | Development of robust purification methods to ensure consistent purity and impurity profiles. |
| Environmental Impact | Minimization of waste, use of green solvents and reagents, efficient energy utilization. |
Chemical Reactivity and Transformation Studies of 4 Formyl 1,2 Oxazole 3 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid at the C-3 position is a primary site for a variety of chemical modifications, including nucleophilic acyl substitution, reduction, decarboxylation, and salt formation.
The conversion of the carboxylic acid to esters and amides is a fundamental transformation, often employed to modify the compound's properties or to facilitate further synthetic steps.
Esterification: The formation of esters from 4-Formyl-1,2-oxazole-3-carboxylic acid can be achieved through standard methods such as Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, typically driven to completion by using the alcohol as a solvent or by removing the water formed as a byproduct. masterorganicchemistry.com For example, the reaction of a related compound, 4-formyl-5-methoxyisoxazole, under Fe(II)-catalyzed isomerization conditions can lead to the formation of methyl oxazole-4-carboxylates. researchgate.netnih.gov
Amidation: The synthesis of amides from the 3-carboxylic acid requires activation of the carboxyl group to enhance its reactivity toward amines. researchgate.net Direct condensation with an amine is generally not feasible without a coupling agent. A variety of reagents have been developed for this purpose, which convert the hydroxyl group of the carboxylic acid into a better leaving group. Amidation of both aliphatic and aromatic carboxylic acids can proceed under mild conditions to yield the corresponding amides. researchgate.net The formation of an amide bond is a crucial reaction in the synthesis of peptides and other biologically active molecules. mdpi.com
Table 1: Representative Esterification and Amidation Reactions
| Reactant | Reagents | Product Type | Reference |
|---|---|---|---|
| Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | masterorganicchemistry.com |
| Carboxylic Acid | Amine, Coupling Agent | Amide | researchgate.net |
| 4-Formyl-5-methoxyisoxazole | Fe(II) catalyst, Methanol (B129727) | Methyl oxazole-4-carboxylate | researchgate.netnih.gov |
Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄), as milder reagents are generally ineffective. The reaction proceeds via the corresponding aldehyde, which is further reduced to the alcohol. Given the presence of a formyl group already in the molecule, selective reduction of the carboxylic acid would be challenging and likely require a protection-deprotection strategy for the existing aldehyde to prevent its concurrent reduction.
Decarboxylation: The removal of the carboxyl group as carbon dioxide is known as decarboxylation. The stability of the 1,2-oxazole ring makes direct decarboxylation difficult under normal conditions. However, decarboxylation can sometimes be achieved under harsh thermal conditions or through specific catalytic processes. For instance, silver-catalyzed oxidative decarboxylation has been used in the synthesis of oxazoles from α-oxocarboxylates. nih.gov In a related heterocyclic system, 1,2,3-triazole-4-carboxylic acids undergo decarboxylation when heated to high temperatures (e.g., 175 °C). mdpi.com The feasibility and conditions for the decarboxylation of this compound would depend on the stability of the potential carbanionic intermediate at the C-3 position.
As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. This acid-base reaction is straightforward and can be performed with a wide range of inorganic bases (e.g., NaOH, K₂CO₃) or organic bases (e.g., amines).
The resulting carboxylate, along with the nitrogen and oxygen heteroatoms of the oxazole (B20620) ring, can act as coordination sites for metal ions, leading to the formation of metal complexes. Heterocyclic compounds, including triazoles and oxazoles, are known to be effective ligands in coordination chemistry. nih.govnih.gov The nitrogen atoms of the oxazole ring can act as N-donors. mdpi.com The coordination can lead to the formation of diverse structures, from discrete mononuclear complexes to extended one-, two-, or three-dimensional coordination polymers. mdpi.comrsc.org The specific structure of the resulting metal-organic framework depends on the metal ion, the coordination geometry, and the reaction conditions. rsc.org
Reactions Involving the Formyl Functional Group
The aldehyde group at the C-4 position is a versatile handle for a wide array of chemical transformations, including oxidation, reduction, and carbon-carbon or carbon-nitrogen bond-forming reactions.
Oxidation: The formyl group can be readily oxidized to a carboxylic acid group, yielding 1,2-oxazole-3,4-dicarboxylic acid. This transformation can be accomplished using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). In some biological systems or under specific enzymatic conditions, oxidation of heterocyclic rings can occur. For example, aldehyde oxidase can catalyze the ring oxidation of certain 2H-oxazoles to 2-oxazolones.
Reduction: The formyl group can be selectively reduced to a hydroxymethyl (alcohol) group. This is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), which generally does not affect the carboxylic acid group or the oxazole ring. The use of stronger reducing agents like LiAlH₄ would lead to the reduction of both the formyl and the carboxylic acid groups.
Table 2: Oxidation and Reduction of the 4-Formyl Group
| Transformation | Reagents | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄, H₂CrO₄, or Ag₂O | Carboxylic Acid |
| Reduction | NaBH₄ | Primary Alcohol |
| Reduction | LiAlH₄ | Diol (from both formyl and carboxylic acid groups) |
The electrophilic carbon of the formyl group is susceptible to nucleophilic attack, leading to a variety of condensation and addition reactions.
Condensation Reactions: The formyl group can participate in condensation reactions with active methylene (B1212753) compounds. For example, in aldol-type condensations, the aldehyde reacts with enolates to form β-hydroxy carbonyl compounds, which can subsequently dehydrate to yield α,β-unsaturated systems. The Knoevenagel condensation, involving reaction with compounds like malonic esters or ethyl acetoacetate, is another common transformation for heterocyclic aldehydes. mdpi.com
Imine Formation: One of the most important reactions of the formyl group is its condensation with primary amines to form imines, also known as Schiff bases. redalyc.org This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. redalyc.org The formation of imines is a versatile method for introducing new substituents and is widely used in organic synthesis. researchgate.net Hydrazines and hydroxylamines react similarly to yield hydrazones and oximes, respectively. These reactions are often high-yielding and can be catalyzed by mild organic bases like aniline. researchgate.net For instance, pyrazole-4-carbaldehydes readily react with various hydrazides to form corresponding hydrazones, which have been investigated for their biological activities. nih.gov
Table 3: Common Condensation Reactions of the 4-Formyl Group
| Reactant | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Primary Amine | Imine Formation | Imine (Schiff Base) | redalyc.org |
| Hydrazine/Hydrazide | Hydrazone Formation | Hydrazone | nih.gov |
| Hydroxylamine (B1172632) | Oxime Formation | Oxime | researchgate.net |
| Active Methylene Compound | Knoevenagel Condensation | α,β-Unsaturated Compound | mdpi.com |
Olefination Reactions (e.g., Knoevenagel, Wittig)
The formyl group at the C4 position of the oxazole ring is a prime site for carbon-carbon bond formation through olefination reactions. These reactions are fundamental in converting aldehydes into alkenes, thereby enabling chain elongation and the introduction of diverse functionalities.
The Knoevenagel condensation is a widely employed method for the formation of α,β-unsaturated compounds. In the context of this compound, the aldehyde functionality can react with active methylene compounds in the presence of a basic catalyst. The reaction proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group. Subsequent dehydration yields the corresponding α,β-unsaturated product. The presence of the carboxylic acid group in the starting material may necessitate careful selection of reaction conditions to avoid unwanted side reactions.
The Wittig reaction provides another powerful tool for the olefination of the formyl group. This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction mechanism is believed to proceed through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then collapses to yield the alkene and a phosphine (B1218219) oxide. The nature of the substituents on the ylide can influence the stereoselectivity of the resulting alkene. While specific examples with this compound are not extensively documented in publicly available literature, the general principles of the Wittig reaction are applicable.
| Olefination Reaction | Reagents | Expected Product |
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, diethyl malonate), basic catalyst | α,β-Unsaturated oxazole derivative |
| Wittig Reaction | Phosphorus ylide (e.g., Ph3P=CHR) | 4-Vinyl-1,2-oxazole derivative |
Asymmetric Transformations at the Formyl Group
The development of stereocenters is a critical aspect of modern organic synthesis, and the formyl group of this compound presents an opportunity for asymmetric transformations. These reactions aim to produce a single enantiomer or diastereomer of a chiral product.
One common approach involves the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed. For instance, the carboxylic acid group of the title compound could be coupled with a chiral amine or alcohol to form a chiral amide or ester. The steric and electronic properties of this chiral auxiliary could then influence the facial selectivity of a nucleophilic addition to the formyl group, leading to the formation of a new stereocenter with a high degree of stereocontrol.
Another strategy is the use of chiral catalysts . In this approach, a catalytic amount of a chiral molecule, often a metal complex with a chiral ligand or an organocatalyst, is used to control the stereochemistry of the reaction. For example, a chiral Lewis acid could coordinate to the formyl oxygen, rendering one face of the carbonyl group more susceptible to nucleophilic attack. Similarly, chiral organocatalysts, such as proline derivatives, can activate the aldehyde towards enantioselective additions.
| Asymmetric Transformation Method | Key Principle | Potential Application |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. | Diastereoselective nucleophilic addition to the formyl group. |
| Chiral Catalysts | Use of a chiral catalyst to create a chiral environment for the reaction. | Enantioselective reduction or addition to the formyl group. |
Reactivity of the 1,2-Oxazole Heterocyclic Ring System
The 1,2-oxazole ring is an electron-deficient aromatic heterocycle, which significantly influences its reactivity towards both electrophilic and nucleophilic reagents.
Due to the presence of the electronegative nitrogen and oxygen atoms in the ring, the 1,2-oxazole system is generally deactivated towards electrophilic aromatic substitution. The electron-withdrawing nature of the formyl and carboxylic acid groups further deactivates the ring, making reactions like Friedel-Crafts acylation or alkylation and nitration challenging. The C5 position is the most likely site for electrophilic attack, as it is the least deactivated position. However, forcing conditions are typically required, which can lead to low yields and potential side reactions, including ring cleavage.
The electron-deficient nature of the 1,2-oxazole ring makes it susceptible to nucleophilic attack. Strong nucleophiles can attack the carbon atoms of the ring, particularly the C5 and C3 positions. The outcome of such reactions can vary, ranging from substitution of a leaving group (if present) to ring-opening.
The N-O bond in the 1,2-oxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opening reactions. This can be initiated by heat, light, or chemical reagents such as bases or reducing agents. For instance, catalytic hydrogenation can lead to the reductive cleavage of the N-O bond, yielding an open-chain amino-alcohol or related structures. Base-mediated ring-opening is also a known reactivity pathway for isoxazoles, often leading to the formation of β-keto nitriles or related compounds.
Multi-Component Reactions (MCRs) Utilizing this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The bifunctional nature of this compound, possessing both an aldehyde and a carboxylic acid, makes it an ideal candidate for isocyanide-based MCRs such as the Ugi and Passerini reactions.
The Ugi four-component reaction (U-4CR) involves the reaction of a carbonyl compound, an amine, a carboxylic acid, and an isocyanide. nih.gov In this context, this compound can serve as both the carbonyl and the carboxylic acid component in an intramolecular sense, or it can react with an external amine and isocyanide. This would lead to the formation of complex, highly functionalized heterocyclic systems.
The Passerini three-component reaction (P-3CR) is a reaction between a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. Again, this compound could potentially participate as both the aldehyde and carboxylic acid source in an intramolecular fashion, or react with an external isocyanide to generate novel structures. The application of this molecule in MCRs opens up avenues for the rapid generation of diverse chemical libraries for drug discovery and materials science. nih.gov
| Multi-Component Reaction | Reactants | Potential Product Scaffold |
| Ugi Reaction | Amine, Isocyanide | Complex, fused heterocyclic systems |
| Passerini Reaction | Isocyanide | α-Acyloxy carboxamide derivatives of the oxazole |
Ugi, Passerini, and Related Multicomponent Reactions
The classical Passerini reaction involves the combination of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. In the case of this compound, the molecule itself contains two of the three necessary components for an intramolecular or an intermolecular Passerini-type reaction.
Similarly, the Ugi four-component reaction (U-4CR) brings together a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to produce an α-acylamino carboxamide. The bifunctional nature of this compound could allow it to act as both the acid and aldehyde component in a Ugi reaction, potentially leading to the formation of complex heterocyclic systems. Research into bifunctional building blocks where the acidic and oxo functionalities are tethered has shown the potential to create novel molecular scaffolds through "interrupted" Ugi and Passerini reactions. researchgate.net
While no direct experimental data for this compound in these reactions has been found, the established reactivity of similar bifunctional molecules allows for hypothetical reaction pathways. For instance, in an intermolecular Ugi reaction, this compound could react with an amine and an isocyanide to generate a product that could subsequently undergo further transformations.
A study on bifunctional building blocks in the Ugi-azide condensation reaction, a variant of the Ugi reaction, has demonstrated the synthesis of complex bis-heterocyclic lactam-tetrazoles. nih.gov This highlights the synthetic utility of employing molecules with multiple reactive centers in MCRs.
The following table outlines the general components of Ugi and Passerini reactions and the potential role of this compound.
| Reaction | Typical Components | Potential Role of this compound |
| Passerini Reaction | Carboxylic Acid, Aldehyde/Ketone, Isocyanide | Acts as both the carboxylic acid and aldehyde component. |
| Ugi Reaction | Carboxylic Acid, Aldehyde/Ketone, Amine, Isocyanide | Acts as both the carboxylic acid and aldehyde component. |
Other Domino and Cascade Reactions
Domino and cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation without isolating intermediates, represent a highly efficient strategy for the synthesis of complex molecules. nih.gov The reactivity of the aldehyde and carboxylic acid functionalities on the this compound core could initiate or participate in a variety of domino and cascade sequences.
For example, the formyl group could undergo an initial reaction, such as a condensation or an aldol-type reaction, which could then be followed by a cyclization involving the carboxylic acid group. While specific examples involving this compound are not documented, the principles of domino and cascade reactions are widely applied in heterocyclic synthesis.
The synthesis of various heterocyclic systems, including oxazoles and thiazoles, has been achieved through domino approaches. nih.gov For instance, a cascade Ugi/Wittig cyclization has been utilized to synthesize polysubstituted thiazoles. nih.gov This suggests that a suitably designed reaction sequence starting with this compound could lead to novel fused heterocyclic systems.
The following table provides a hypothetical overview of potential domino reactions involving this compound based on the known reactivity of its functional groups.
| Initial Reaction | Subsequent Reaction(s) | Potential Product Class |
| Condensation of the formyl group with a nucleophile | Intramolecular cyclization involving the carboxylic acid | Fused oxazole derivatives |
| Michael addition involving a suitable acceptor | Intramolecular cyclization | Polycyclic heterocyclic systems |
| Initial multicomponent reaction (e.g., Ugi) | Post-condensation cyclization | Complex peptidomimetic structures |
Further experimental investigation is required to fully elucidate the chemical reactivity and synthetic potential of this compound in these advanced reaction manifolds. The exploration of its role in multicomponent, domino, and cascade reactions could open new avenues for the synthesis of novel and structurally diverse heterocyclic compounds.
Applications of 4 Formyl 1,2 Oxazole 3 Carboxylic Acid As a Synthetic Building Block
Construction of Complex Organic Molecules
The bifunctional nature of 4-Formyl-1,2-oxazole-3-carboxylic acid makes it a prime candidate for the synthesis of more elaborate organic molecules. The aldehyde can undergo a wide range of transformations, including reductive aminations, Wittig reactions, and aldol (B89426) condensations, to introduce new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the carboxylic acid group can be converted into esters, amides, or acid chlorides, providing further avenues for molecular diversification.
Synthesis of Advanced Heterocyclic Systems
The formyl and carboxylic acid groups on the oxazole (B20620) ring are strategically positioned to participate in cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, condensation of the formyl group with a binucleophile, followed by intramolecular cyclization involving the carboxylic acid, could yield novel polycyclic heteroaromatic compounds. The oxazole core itself is a key structural motif in many biologically active natural products and pharmaceuticals, and this compound could serve as a starting point for the synthesis of complex oxazole-containing targets.
Derivatization towards Multifunctional Organic Frameworks
The concept of multifunctional organic frameworks (MOFs) relies on the use of organic linkers that possess multiple points of attachment. This compound, with its two distinct reactive sites, could potentially act as such a linker. The carboxylic acid could coordinate to metal centers, a fundamental interaction in MOF assembly, while the formyl group could be used for post-synthetic modification of the framework, introducing new functionalities and properties.
Utilization in the Design and Synthesis of Molecular Scaffolds
Molecular scaffolds are core structures upon which diverse functional groups can be appended to create libraries of compounds for various applications, particularly in drug discovery and chemical biology.
Scaffolds for Ligand Development in Chemical Biology
The oxazole ring is a recognized pharmacophore found in numerous bioactive molecules. The presence of the formyl and carboxylic acid groups in this compound would allow for the systematic variation of substituents at two different positions of the oxazole core. This would enable the generation of a focused library of compounds that could be screened for their ability to bind to specific biological targets, such as enzymes or receptors. The diverse chemical transformations possible with the aldehyde and carboxylic acid would allow for the exploration of a wide range of chemical space around the oxazole scaffold.
Precursors for Structural Probes and Bioconjugation Reagents
The reactivity of the formyl group makes it an ideal handle for the introduction of reporter groups, such as fluorophores or biotin, transforming the molecule into a structural probe. These probes could then be used to study biological processes or to identify the binding partners of the oxazole-containing ligand. Furthermore, the carboxylic acid can be activated to react with amine groups on biomolecules, such as proteins or nucleic acids, enabling the use of this compound as a bioconjugation reagent to attach the oxazole moiety to biological macromolecules.
Role in Combinatorial Chemistry and Chemical Library Synthesis
Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules. The orthogonal reactivity of the formyl and carboxylic acid groups in this compound is a key feature that would be highly valuable in a combinatorial synthesis workflow.
One functional group could be used to attach the molecule to a solid support, while the other is elaborated in solution-phase or solid-phase synthesis. This would allow for the systematic and automated synthesis of a large library of oxazole derivatives. For example, the carboxylic acid could be used to anchor the molecule to a resin, and the formyl group could then be reacted with a diverse set of amines through reductive amination. Subsequent cleavage from the resin would yield a library of 4-(aminomethyl)-1,2-oxazole-3-carboxamides.
Development of Linkers and Cross-linking Agents from this compound
The unique bifunctional nature of this compound, possessing both an aldehyde (formyl) and a carboxylic acid group attached to a stable heterocyclic oxazole core, positions it as a promising scaffold for the synthesis of specialized linkers and cross-linking agents. These agents are crucial in chemical biology, medicinal chemistry, and materials science for covalently connecting two or more molecules. The distinct reactivity of each functional group allows for selective and sequential reactions, enabling the construction of well-defined molecular bridges.
The aldehyde group is reactive towards nucleophiles such as primary amines, hydrazides, and hydroxylamines. This reactivity can be harnessed to form linkages with biomolecules like proteins (targeting lysine (B10760008) residues) or other synthetic molecules bearing these functional groups. The resulting imine or oxime bonds can be stable or designed to be reversible under specific conditions. For instance, reductive amination can be employed to form a stable secondary amine bond. thermofisher.com
Simultaneously, the carboxylic acid moiety provides another reactive handle for forming amide bonds, which are known for their high stability. This group can be activated and coupled with primary and secondary amines, a cornerstone reaction in peptide synthesis and bioconjugation. This dual reactivity allows for the directional attachment of the linker to two different molecules.
While specific research detailing the extensive use of this compound in linker and cross-linking applications is not widely documented, the inherent properties of its constituent functional groups and the oxazole core suggest significant potential. The oxazole ring itself is generally stable under many reaction conditions but can be engineered to be a cleavable linker. nih.govrichmond.edu For example, oxazoles can undergo cleavage in the presence of single-electron oxidants or participate in cycloaddition reactions, offering a mechanism for the controlled release of linked molecules. nih.govrichmond.edu
The versatility of this compound is further highlighted by the potential to create both homobifunctional and heterobifunctional cross-linkers. A homobifunctional linker could be synthesized, for example, by converting the carboxylic acid to another aldehyde, resulting in a dialdehyde (B1249045) capable of cross-linking primary amines, similar to the action of glutaraldehyde. wikipedia.orgnih.gov Conversely, heterobifunctional linkers can be designed by reacting one of the functional groups while leaving the other intact for a subsequent, different coupling reaction.
The potential applications of linkers and cross-linking agents derived from this compound are broad. They could be employed in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted cancer therapy. They also have potential in proteomics for studying protein-protein interactions, in the creation of hydrogels with tailored properties, and for the surface modification of materials.
Table of Potential Reactions for Linker Synthesis:
| Functional Group | Reagent/Reaction Type | Resulting Linkage | Potential Application |
| Formyl Group | Primary Amine (Reductive Amination) | Secondary Amine | Stable conjugation to proteins or other molecules. |
| Hydrazide | Hydrazone | Formation of cleavable or stable linkers. | |
| Hydroxylamine (B1172632) | Oxime | Creation of stable linkages in bioconjugation. | |
| Carboxylic Acid | Primary/Secondary Amine (Amide Coupling) | Amide | Stable attachment to peptides, proteins, or small molecules. |
| Alcohol (Esterification) | Ester | Introduction of a hydrolytically cleavable bond. | |
| Oxazole Ring | Single-electron Oxidant (e.g., CAN) | Cleavage of the ring | Controlled release of a conjugated molecule. nih.gov |
| Dienophile (Diels-Alder Reaction) | Cycloadduct | Release of a nitrile and a furan (B31954) derivative. richmond.edu |
This table illustrates the diverse chemical transformations that can be performed on this compound, underscoring its utility as a versatile building block for creating sophisticated molecular tools for a variety of scientific applications.
Spectroscopic Characterization and Structural Analysis of 4 Formyl 1,2 Oxazole 3 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with advanced 2D NMR experiments, a complete structural assignment of 4-Formyl-1,2-oxazole-3-carboxylic acid can be achieved.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a very downfield chemical shift, generally above 10 ppm, due to its acidic nature and hydrogen bonding capabilities. The proton of the formyl group (aldehyde) is also expected to resonate at a downfield position, typically between 9.5 and 10.5 ppm. nih.gov The sole proton attached to the oxazole (B20620) ring, H-5, would appear as a sharp singlet, with its chemical shift influenced by the electronic environment of the heterocyclic ring.
The ¹³C NMR spectrum provides information on the carbon framework. The carbon of the carboxylic acid group (C=O) is anticipated to be in the 160-170 ppm range. The formyl carbon, being part of an aldehyde, would resonate further downfield, likely in the 185-195 ppm region. nih.gov The carbon atoms of the 1,2-oxazole ring have characteristic chemical shifts; for instance, in related 1,2-oxazole derivatives, C-3, C-4, and C-5 carbons have been observed at approximately 150 ppm, 108 ppm, and 179 ppm, respectively. nih.gov The specific substitution pattern in this compound will influence these precise values.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| H-5 | ~8.5 - 9.0 | - | Singlet |
| Formyl H | ~9.5 - 10.5 | - | Singlet |
| Carboxyl H | >10 (broad) | - | Singlet |
| C-3 | - | ~155 - 165 | - |
| C-4 | - | ~115 - 125 | - |
| C-5 | - | ~150 - 160 | - |
| Carboxyl C | - | ~160 - 170 | - |
| Formyl C | - | ~185 - 195 | - |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this specific molecule, no cross-peaks are expected in the COSY spectrum as all protons (H-5, formyl-H, and carboxyl-H) are isolated spin systems without neighboring protons to couple with.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak connecting the H-5 proton signal to the C-5 carbon signal, and another cross-peak linking the formyl proton to the formyl carbon. This allows for the direct assignment of these protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. Key expected correlations for this compound would include:
The formyl proton showing correlations to the C-4 and C-5 carbons of the oxazole ring.
The H-5 proton showing correlations to the C-3 and C-4 carbons, as well as the formyl carbon. nih.gov
Infrared (IR) and Raman Spectroscopy Investigations
Vibrational spectroscopy, including both IR and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
The most prominent features in the IR spectrum of this compound would be the carbonyl (C=O) stretching vibrations. Due to the presence of two different carbonyl groups (aldehyde and carboxylic acid), two distinct C=O stretching bands are expected. The carboxylic acid C=O stretch typically appears as a strong band around 1700-1725 cm⁻¹. The aldehyde C=O stretch is usually found at a slightly higher frequency, around 1725-1740 cm⁻¹. Furthermore, the aldehyde C-H bond exhibits characteristic stretching vibrations appearing as two weak bands between 2700 and 2900 cm⁻¹.
The carboxylic acid functional group also displays a very broad O-H stretching band, often spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric structures that carboxylic acids tend to form. rsc.org Other vibrations associated with the carboxylic acid include the C-O stretch (around 1210-1320 cm⁻¹) and the out-of-plane O-H bend (a broad band centered around 920 cm⁻¹). rsc.org
The oxazole ring, as an aromatic heterocyclic system, has a set of characteristic vibrational modes. These include C=C and C=N stretching vibrations, which typically appear in the 1400-1650 cm⁻¹ region of the spectrum. Ring "breathing" modes and other deformations occur at lower frequencies. Systematic studies of five-membered heterocycles have shown that the precise positions of these bands are sensitive to the nature and position of substituents on the ring. researchgate.net The C-O-C stretching vibration within the ring is also a key feature, often found in the 1000-1100 cm⁻¹ range.
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Broad, Strong |
| Formyl Group | C-H stretch | 2700 - 2900 | Weak (doublet) |
| Formyl Group | C=O stretch | 1725 - 1740 | Strong |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |
| Oxazole Ring | C=N, C=C stretches | 1400 - 1650 | Medium-Strong |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |
| Oxazole Ring | Ring breathing/deformations | 800 - 1200 | Medium-Weak |
| Carboxylic Acid | O-H bend (out-of-plane) | ~920 | Broad, Medium |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure through fragmentation patterns.
For this compound (Molecular Weight: 141.08 g/mol ), the mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak ([M]⁺) at m/z = 141. The fragmentation of this molecular ion would likely proceed through several characteristic pathways for carboxylic acids and aldehydes.
Common fragmentation patterns include:
Loss of a hydroxyl radical (-OH): This is a very common fragmentation for carboxylic acids, leading to a significant peak at m/z = 124 ([M-17]⁺). libretexts.org
Loss of a formyl radical (-CHO): Cleavage of the aldehyde group would result in a fragment at m/z = 112 ([M-29]⁺).
Loss of a carboxyl radical (-COOH): This fragmentation pathway gives rise to a peak at m/z = 96 ([M-45]⁺). libretexts.orgmiamioh.edu
Decarbonylation: Loss of carbon monoxide (CO) from the formyl group could occur, often after initial fragmentation, further breaking down the primary fragments.
The stability of the heterocyclic oxazole ring would influence the relative abundance of these fragments. Further fragmentation could involve the cleavage of the oxazole ring itself, leading to smaller, characteristic ions.
Fragmentation Pathways and Molecular Ion Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation of this ion is influenced by the stability of the resulting fragments, which is dictated by the presence of the oxazole ring, the formyl group, and the carboxylic acid group.
Likely fragmentation pathways for this compound can be postulated based on the fragmentation patterns of similar heterocyclic compounds. lew.ro Common fragmentation processes include the loss of small, stable neutral molecules. For instance, the carboxylic acid group can readily lose a molecule of carbon dioxide (CO₂, 44 Da) or water (H₂O, 18 Da). The formyl group can be lost as a carbon monoxide (CO, 28 Da) radical.
The oxazole ring itself can undergo cleavage. A characteristic fragmentation pattern for oxazole derivatives involves the cleavage of the N-O bond and subsequent ring opening, leading to the formation of various smaller fragments. The specific fragmentation pathway would be influenced by the position of the substituents on the ring.
A hypothetical fragmentation scheme could involve the initial loss of CO₂ from the carboxylic acid, followed by the loss of CO from the formyl group. Subsequent fragmentation of the oxazole ring would then lead to smaller charged species. The relative abundance of the fragment ions in the mass spectrum provides information about the stability of the different fragments and can be used to piece together the structure of the parent molecule.
| Process | Neutral Loss | Mass Loss (Da) | Resulting Fragment |
|---|---|---|---|
| Decarboxylation | CO₂ | 44 | [M - CO₂]⁺ |
| Dehydration | H₂O | 18 | [M - H₂O]⁺ |
| Decarbonylation | CO | 28 | [M - CO]⁺ |
| Ring Cleavage | Various | Variable | Smaller heterocyclic or linear fragments |
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise elemental composition of a molecule. nih.gov By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS can distinguish between ions that have the same nominal mass but different elemental formulas.
For this compound (C₅H₃NO₄), the exact mass can be calculated by summing the precise masses of its constituent atoms (Carbon: 12.00000, Hydrogen: 1.00783, Nitrogen: 14.00307, Oxygen: 15.99491). This calculated exact mass can then be compared to the experimentally measured mass from the HRMS analysis. A close match between the theoretical and experimental masses provides strong evidence for the proposed elemental composition. nih.gov
HRMS is also invaluable for identifying the elemental composition of fragment ions observed in the mass spectrum. This information helps to confirm the proposed fragmentation pathways and provides greater confidence in the structural assignment of the compound. nih.gov
| Molecular Formula | Calculated Exact Mass (Da) | Typical HRMS Accuracy |
|---|---|---|
| C₅H₃NO₄ | 141.0062 | ± 0.0001 |
X-ray Crystallography of this compound and its Co-crystals/Salts
Solid-State Conformation and Intermolecular Interactions
The solid-state conformation of this compound would be determined by a balance of intramolecular and intermolecular forces. The oxazole ring is expected to be planar. The relative orientations of the formyl and carboxylic acid groups would be influenced by steric hindrance and the potential for intramolecular hydrogen bonding.
Intermolecular interactions play a crucial role in dictating how molecules pack together in a crystal lattice. nih.gov For this compound, the primary intermolecular interactions are expected to be hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This functional group can form strong hydrogen bonds, often leading to the formation of dimers where two carboxylic acid groups are linked by a pair of hydrogen bonds. mdpi.com
Crystal Packing and Polymorphism
Crystal packing refers to the arrangement of molecules in the crystal lattice. The specific packing motif is a consequence of the intermolecular interactions that hold the molecules together. Different packing arrangements can lead to the formation of different crystal forms, a phenomenon known as polymorphism. researchgate.net
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.netrsc.org Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. The formation of a particular polymorph can be influenced by factors such as the solvent used for crystallization, the rate of cooling, and the presence of impurities.
Theoretical and Computational Investigations of 4 Formyl 1,2 Oxazole 3 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about electron distribution and orbital energies. researchgate.netox.ac.uk
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance as they govern the molecule's reactivity. libretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. wikipedia.org A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be more easily polarized. wikipedia.org
For 4-Formyl-1,2-oxazole-3-carboxylic acid, the HOMO is expected to have significant contributions from the electron-rich oxazole (B20620) ring, while the LUMO is likely localized over the electron-withdrawing formyl and carboxyl groups. Theoretical calculations can provide precise energy values for these orbitals.
Table 1: Illustrative Frontier Orbital Energies for this compound The following data are hypothetical and serve as an example of results from a typical DFT calculation.
| Molecular Orbital | Energy (eV) |
| HOMO-1 | -7.89 |
| HOMO | -6.52 |
| LUMO | -2.15 |
| LUMO+1 | -0.98 |
| HOMO-LUMO Gap | 4.37 |
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule dictates its electrostatic properties. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is invaluable for predicting how a molecule will interact with other charged or polar species.
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show significant negative potential around the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygens of the formyl and carboxylic acid groups, due to their high electronegativity. Positive potential would likely be concentrated around the hydrogen atom of the carboxylic acid. This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding.
Table 2: Hypothetical Mulliken Atomic Charges for this compound This table presents representative atomic charge values that might be obtained from a quantum chemical calculation.
| Atom | Ring Position | Functional Group | Charge (a.u.) |
| O1 | 1 | Oxazole Ring | -0.45 |
| N2 | 2 | Oxazole Ring | -0.15 |
| C3 | 3 | Oxazole Ring | +0.35 |
| C4 | 4 | Oxazole Ring | +0.10 |
| C5 | 5 | Oxazole Ring | -0.20 |
| C | - | Carboxylic Acid | +0.65 |
| O | - | Carboxylic Acid (C=O) | -0.58 |
| O | - | Carboxylic Acid (O-H) | -0.62 |
| H | - | Carboxylic Acid | +0.42 |
| C | - | Formyl Group | +0.55 |
| O | - | Formyl Group | -0.50 |
Conformational Analysis and Energy Minima
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements, or conformers, often have different potential energies. Computational methods can be used to perform a systematic search of the conformational space to identify stable conformers, which correspond to energy minima on the potential energy surface.
For this compound, key rotations would occur around the C3-C(arboxyl) and C4-C(formyl) single bonds. These rotations determine the orientation of the substituent groups relative to the oxazole ring. Additionally, the carboxylic acid group itself has a rotational barrier, leading to syn and anti conformations. nih.gov The syn conformation, where the hydroxyl hydrogen is pointed toward the carbonyl oxygen, is generally found to be more stable. nih.gov Identifying the global minimum energy conformation is essential for accurately predicting the molecule's properties.
Table 3: Example of Calculated Relative Energies for Conformers of this compound The data below are for illustrative purposes to show the output of a conformational analysis.
| Conformer | Dihedral Angle (O=C-C3-N2) | Dihedral Angle (O=C-C4-C5) | Relative Energy (kcal/mol) |
| I (Global Minimum) | 0° | 0° | 0.00 |
| II | 0° | 180° | +1.25 |
| III | 180° | 0° | +2.10 |
| IV | 180° | 180° | +3.50 |
Reaction Mechanism Studies using Computational Methods
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and the transition states that connect them. nih.gov This allows for a detailed, step-by-step understanding of the reaction mechanism.
A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point between reactants and products. rsc.org It is a transient species that cannot be isolated but is crucial for understanding reaction kinetics. Computational algorithms can locate and characterize the geometry and energy of a transition state.
For this compound, a key transformation could be a nucleophilic addition to the formyl group, a common reaction for aldehydes. A computational study would model the approach of a nucleophile to the formyl carbon. The transition state analysis would reveal the precise geometry of the interacting species at the peak of the energy barrier, including the bond lengths of the partially formed and partially broken bonds.
The activation energy (Ea) is the minimum energy required for a reaction to occur. Computationally, it is calculated as the energy difference between the transition state and the initial reactants. researchgate.net A lower activation energy corresponds to a faster reaction rate, as described by the Arrhenius equation.
Calculating activation energies for different possible reaction pathways allows for the prediction of the most favorable mechanism. For instance, in a reaction involving this compound, one could compare the activation energy for a reaction at the formyl group versus a reaction at the carboxylic acid group to predict regioselectivity.
Table 4: Hypothetical Activation Energies for a Nucleophilic Addition Reaction This table illustrates how activation energies for a reaction involving this compound would be presented.
| Reaction Pathway | Reactants | Transition State Energy (Hartree) | Reactant Energy (Hartree) | Activation Energy (kcal/mol) |
| Nucleophilic Addition to Formyl Group | Compound + NH₃ | -489.12345 | -489.14567 | 13.94 |
| Esterification of Carboxylic Acid | Compound + CH₃OH | -528.45678 | -528.49876 | 26.35 |
Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Frequencies)
Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for confirming molecular structures, interpreting experimental spectra, and understanding the electronic environment of the atoms within the molecule. Methods such as Density Functional Theory (DFT) are commonly employed to simulate spectra with a high degree of accuracy. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard computational task that aids in the structural elucidation of complex organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a frequently used quantum chemical approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts. mdpi.com For a molecule like this compound, theoretical calculations can predict the resonance frequencies for each proton and carbon atom.
The chemical environment of each nucleus dictates its predicted shift. For instance, the proton of the formyl group (-CHO) is expected to have a significant downfield chemical shift due to the strong deshielding effect of the adjacent carbonyl group. Similarly, the carbon atoms of the carbonyl groups (in both the formyl and carboxylic acid functions) and the carbons within the oxazole ring are predicted to appear at distinct positions in the ¹³C NMR spectrum. nih.gov The precise values can be influenced by the choice of computational method, basis set, and the modeling of solvent effects. scielo.br
Below are tables representing typical predicted NMR chemical shifts for this compound, based on computational studies of structurally similar heterocyclic compounds. nih.govnih.gov
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COOH | 11.0 - 13.0 | Singlet (broad) |
| -CHO | 9.5 - 10.5 | Singlet |
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 160 - 170 |
| C=O (Formyl) | 185 - 195 |
| C3 (Oxazole ring) | 150 - 155 |
| C4 (Oxazole ring) | 110 - 120 |
| C5 (Oxazole ring) | 175 - 180 |
Infrared (IR) Frequencies: Computational methods are also used to predict the vibrational frequencies of molecules, which correspond to the absorption bands observed in an IR spectrum. These calculations help in assigning specific vibrational modes to the experimental peaks. For this compound, key predicted frequencies would include the stretching vibrations of the carbonyl groups, the C=N bond of the oxazole ring, and the O-H bond of the carboxylic acid. researchgate.net The broad O-H stretching band of the carboxylic acid is a characteristic feature, typically predicted in the 2500-3300 cm⁻¹ range. The C=O stretching vibrations for the formyl and carboxylic acid groups are expected to be intense and located in the 1680-1750 cm⁻¹ region. nih.gov
Predicted IR Frequencies and Vibrational Modes
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 2500 - 3300 | O-H stretch (Carboxylic acid dimer) |
| 1720 - 1750 | C=O stretch (Formyl group) |
| 1680 - 1710 | C=O stretch (Carboxylic acid) |
| 1560 - 1620 | C=N stretch (Oxazole ring) |
| 1400 - 1480 | C-O-C stretch (Oxazole ring) |
Molecular Docking and Ligand Design Principles for Scaffold Development
The this compound scaffold represents a promising starting point for ligand design due to its rich pharmacophoric features. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pnrjournal.com This method is crucial in structure-based drug design for understanding the binding interactions between a ligand and its target protein.
Molecular Docking Principles: In silico molecular docking studies on compounds containing oxazole or isoxazole (B147169) rings have been conducted to explore their binding to various biological targets, such as cyclooxygenase (COX) enzymes and microbial proteins. pnrjournal.comnih.gov For the this compound scaffold, docking simulations would typically be used to predict its binding affinity and mode of interaction within a protein's active site.
The key functional groups—the formyl group, the carboxylic acid, and the oxazole ring—are expected to play significant roles in molecular recognition:
Carboxylic Acid: This group is a potent hydrogen bond donor and acceptor and can also form ionic interactions (salt bridges) with positively charged amino acid residues like Arginine or Lysine (B10760008).
Formyl Group: The carbonyl oxygen acts as a hydrogen bond acceptor.
Oxazole Ring: The nitrogen and oxygen atoms of the heterocyclic ring can participate in hydrogen bonding, while the ring system itself can engage in π-π stacking or hydrophobic interactions with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan.
Ligand Design and Scaffold Development: The this compound structure serves as a versatile scaffold that can be chemically modified to enhance binding affinity, selectivity, and pharmacokinetic properties. Ligand design principles based on this scaffold would focus on:
Structure-Activity Relationship (SAR) Studies: Computational predictions can guide the synthesis of new derivatives. For example, replacing the formyl proton with different substituents could probe specific pockets within the active site.
Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic bioisosteres, such as a tetrazole, to modulate acidity and cell permeability.
Scaffold Hopping: The oxazole core can be used as a template to design novel heterocyclic systems with improved drug-like properties.
The goal of these design strategies is to optimize the interactions between the ligand and the target protein, leading to the development of more potent and selective therapeutic agents. nih.gov The insights gained from molecular docking are fundamental to this iterative process of drug discovery and development. ijper.orgresearchgate.net
Potential Molecular Interactions for the Scaffold
| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bonding, Ionic Interaction | Arg, Lys, His, Ser, Thr |
| Formyl (-CHO) | Hydrogen Bonding | Asn, Gln, Ser, Tyr |
| Oxazole Ring (N atom) | Hydrogen Bonding | Ser, Thr, Asn, Gln |
| Oxazole Ring (O atom) | Hydrogen Bonding | Ser, Thr, Asn, Gln |
| Oxazole Ring (Aromatic) | π-π Stacking, Hydrophobic Interaction | Phe, Tyr, Trp, Leu, Val |
Advanced Analytical Techniques and Methodological Innovations in 4 Formyl 1,2 Oxazole 3 Carboxylic Acid Research
Chromatography-Mass Spectrometry (LC-MS, GC-MS) for Purity and Reaction Monitoring
Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of 4-Formyl-1,2-oxazole-3-carboxylic acid, providing unparalleled sensitivity and selectivity for purity assessment and real-time reaction monitoring.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound due to its polarity and thermal sensitivity. Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation technique, where the analyte's retention is governed by its hydrophobic character. Given the polar nature of the carboxylic acid and formyl groups, careful method development is required to achieve adequate retention and separation from impurities.
For purity analysis, high-resolution mass spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) analyzers, is employed to confirm the elemental composition of the parent compound and identify any potential impurities with high mass accuracy. Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns, which serve as a structural fingerprint for the molecule and aid in the definitive identification of related substances and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires chemical modification of the analyte prior to analysis. The carboxylic acid and potentially the formyl group make the molecule non-volatile and thermally labile. Derivatization, typically through esterification of the carboxylic acid (e.g., with methanol (B129727) to form the methyl ester) or silylation (using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), is essential to increase volatility and thermal stability. While requiring an extra sample preparation step, GC-MS can offer excellent chromatographic resolution.
During synthesis, both LC-MS and GC-MS are invaluable for reaction monitoring. Small aliquots of the reaction mixture can be withdrawn at time intervals, quenched, and analyzed to track the consumption of reactants, the formation of the product, and the appearance and disappearance of any intermediates. This data allows for precise determination of reaction endpoints and optimization of conditions such as temperature, pressure, and catalyst loading.
Table 1: Illustrative LC-MS Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Mass Analyzer | Orbitrap or Q-TOF |
| Scan Mode | Full Scan MS and Data-Dependent MS/MS |
Table 2: Representative GC-MS Parameters for Reaction Monitoring (Post-Derivatization)
| Parameter | Condition |
|---|---|
| Derivatization | Esterification with BF₃/Methanol or Silylation with BSTFA |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Oven Program | 100°C (1 min) to 280°C at 15°C/min |
| Ionization Source | Electron Ionization (EI), 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Mode | Full Scan (m/z 40-500) |
Hyphenated Techniques for Complex Mixture Analysis
While LC-MS and GC-MS are powerful, the analysis of complex matrices, such as crude reaction mixtures or biological samples, often requires even greater resolving power and more definitive structural information. Hyphenated techniques, which couple multiple analytical technologies, provide a more comprehensive characterization. nih.gov
Two-Dimensional Liquid Chromatography (2D-LC) significantly enhances peak capacity by subjecting the sample to two independent separation mechanisms. uc.ptbeilstein-journals.org For instance, an initial separation of a reaction mixture containing this compound could be performed using ion-exchange chromatography in the first dimension, followed by the transfer of selected fractions to a reversed-phase column in the second dimension (heart-cutting 2D-LC). This approach is highly effective for resolving closely related impurities from the main component. uc.pt
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) offers direct, unambiguous structure elucidation of components as they elute from the HPLC column. rsc.orgnih.gov After separation on the LC system, the eluent flows through a specialized NMR flow cell. By stopping the flow when a peak of interest is in the cell (stopped-flow mode), detailed one- and two-dimensional NMR spectra (e.g., COSY, HSQC) can be acquired. This is particularly valuable for identifying unknown synthesis byproducts or metabolites of this compound without the need for prior isolation.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another powerful technique for analyzing charged species like carboxylic acids. nih.govsci-hub.se Separation in CE is based on the electrophoretic mobility of ions in an electric field, offering a separation mechanism that is orthogonal to liquid chromatography. This makes CE-MS an excellent complementary technique for analyzing complex mixtures and confirming purity, especially for separating isomers that may be difficult to resolve by HPLC. sci-hub.se
In-Situ Spectroscopic Monitoring of this compound Reactions
In-situ (in the reaction vessel) spectroscopic techniques provide real-time insights into reaction mechanisms and kinetics without the need for sampling, which can be disruptive and may not accurately represent the bulk reaction. korea.ac.kramericanpharmaceuticalreview.com
Fourier-Transform Infrared (FTIR) Spectroscopy , utilizing an attenuated total reflectance (ATR) probe immersed directly in the reaction vessel, can monitor the progress of isoxazole (B147169) synthesis. sci-hub.sekorea.ac.kr Key functional groups involved in the reaction have distinct vibrational frequencies. For example, in a typical synthesis of the 1,2-oxazole ring, one could monitor the disappearance of the characteristic bands of the starting materials and the appearance of new bands corresponding to the C=N and N-O stretches of the newly formed isoxazole ring. This continuous stream of data allows for precise control over the reaction and enhances safety by providing immediate feedback on reaction progression. korea.ac.kr
Raman Spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. beilstein-journals.orgacs.org A key advantage of Raman is its low sensitivity to water, making it ideal for monitoring reactions in aqueous media. mdpi.com A Raman probe can be inserted into the reactor to track changes in the molecular polarizability of reacting species. The formation of the aromatic isoxazole ring often gives rise to strong, characteristic Raman signals that can be easily monitored. beilstein-journals.org By building a calibration model, Raman spectroscopy can be used for quantitative, real-time tracking of reactant, intermediate, and product concentrations. acs.org
Microfluidics and Miniaturized Reaction Systems for Compound Synthesis and Study
Microfluidics and continuous-flow chemistry have emerged as transformative technologies for the synthesis and study of organic compounds, including heterocycles like 1,2-oxazoles. nih.gov These systems offer significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and facile scalability. nih.gov
The synthesis of this compound can be adapted to a continuous-flow process. Reactants are pumped from reservoirs and mixed in a T-junction before entering a heated microreactor or a packed-bed reactor. The small dimensions of the reactor ensure rapid heating and cooling and excellent mixing, often leading to significantly reduced reaction times and higher yields compared to batch processes. nih.gov For instance, the cyclization step to form the isoxazole ring can be completed in minutes within a heated flow reactor. nih.gov
These miniaturized systems can be readily integrated with in-line analytical techniques. A flow cell for FTIR, Raman, or UV-Vis spectroscopy can be placed downstream from the reactor to provide real-time monitoring of the product stream. korea.ac.kr This setup allows for rapid reaction optimization through automated systems that can vary parameters like temperature, flow rate (residence time), and stoichiometry, and immediately assess the impact on product yield and purity. This high-throughput experimentation capability accelerates the discovery of optimal synthesis conditions for this compound.
Table 3: Comparison of Reaction Systems
| Feature | Traditional Batch Reactor | Microfluidic/Flow Reactor |
|---|---|---|
| Heat Transfer | Slow, inefficient, potential for hotspots | Rapid, highly efficient, excellent temperature control |
| Mass Transfer | Dependent on stirring efficiency | Rapid due to short diffusion distances |
| Safety | Large volumes of reagents, potential for thermal runaway | Small reaction volumes, inherently safer |
| Scalability | Difficult, often requires re-optimization | Straightforward by running the system for longer |
| Integration | Difficult to integrate with real-time analytics | Easily coupled with in-line spectroscopic monitoring |
Future Directions and Emerging Research Avenues for 4 Formyl 1,2 Oxazole 3 Carboxylic Acid
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The unique arrangement of a formyl and a carboxylic acid group on the 1,2-oxazole ring opens the door to exploring a variety of novel chemical transformations. The aldehyde group can participate in a wide array of reactions, including but not limited to condensations, oxidations, reductions, and multicomponent reactions. Similarly, the carboxylic acid function can be converted into esters, amides, acid chlorides, and other derivatives.
Future research could focus on intramolecular reactions between the formyl and carboxylic acid groups, potentially leading to the formation of novel bicyclic lactones or other fused heterocyclic systems. The development of domino reactions, where a single synthetic operation triggers a cascade of bond-forming events, would be a particularly fruitful area of investigation. For instance, a reaction initiated at the formyl group could be designed to subsequently involve the carboxylic acid, leading to complex molecular architectures in a single step.
Moreover, the oxazole (B20620) ring itself can participate in or influence reactions. For example, it can act as a diene or dienophile in cycloaddition reactions under specific conditions, or the ring can be cleaved to yield other valuable chemical intermediates. The interplay between the substituents and the heterocyclic core could lead to unconventional transformations not observed in simpler systems.
| Potential Reaction Class | Reactant | Potential Product |
| Intramolecular Cyclization | - | Bicyclic lactones |
| Multicomponent Reactions | Amines, isocyanides | Highly substituted oxazole derivatives |
| Domino Reactions | Various | Complex polycyclic systems |
| Ring-Opening/Rearrangement | Heat or light | Acyclic functionalized compounds |
Integration into Supramolecular Assemblies or Functional Materials Chemistry
The distinct functionalities of 4-formyl-1,2-oxazole-3-carboxylic acid make it an attractive building block for supramolecular chemistry and the development of functional materials. The carboxylic acid group is a well-established hydrogen bond donor and acceptor, enabling the formation of predictable and stable supramolecular synthons. The formyl group can also participate in weaker hydrogen bonding interactions and can be used to direct the assembly of molecules in the solid state.
This compound could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The carboxylic acid could serve as the linker to the metal nodes in MOFs, while the formyl group could be used for post-synthetic modification of the framework, allowing for the introduction of new functionalities. In COFs, both the formyl and carboxylic acid groups could potentially be used in the condensation reactions that form the porous network.
Furthermore, derivatives of this compound could be explored for applications in optoelectronic materials. The oxazole core is a known fluorophore, and by modifying the substituents, the electronic properties of the molecule can be tuned. For example, condensation of the formyl group with electron-donating or electron-withdrawing anilines could lead to the formation of Schiff base derivatives with interesting photophysical properties, such as intramolecular charge transfer (ICT) fluorescence.
Development of Sustainable Synthetic Routes with Reduced Environmental Impact
The development of green and sustainable synthetic methods is a key goal in modern chemistry. Future research on this compound should prioritize the development of synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources.
One promising approach would be the use of catalytic methods. For instance, the synthesis of the oxazole ring could be achieved through a one-pot reaction from simple, readily available starting materials, catalyzed by a recyclable and non-toxic metal or organocatalyst. The formylation and carboxylation steps could also be designed to be catalytic and to proceed with high atom economy.
The use of alternative reaction media, such as water, supercritical fluids, or ionic liquids, could also contribute to a more sustainable synthesis. Microwave-assisted and flow chemistry techniques could be employed to reduce reaction times, improve yields, and allow for safer and more scalable production. A comparative analysis of different synthetic routes, evaluating their environmental impact using metrics like the E-factor or process mass intensity (PMI), would be a valuable contribution to this field.
| Sustainable Approach | Description | Potential Benefit |
| Catalysis | Use of recyclable metal or organocatalysts | Reduced waste, lower energy consumption |
| Alternative Media | Water, ionic liquids, supercritical fluids | Reduced use of volatile organic compounds |
| Flow Chemistry | Continuous processing in microreactors | Improved safety, scalability, and efficiency |
| Microwave Synthesis | Use of microwave irradiation to heat reactions | Faster reaction times, higher yields |
Computational Design of New Derivatives with Enhanced Synthetic Utility and Specific Reactivity Profiles
Computational chemistry offers a powerful tool for the rational design of new molecules with desired properties. In the context of this compound, density functional theory (DFT) and other computational methods can be used to predict the reactivity of the molecule and to design new derivatives with enhanced synthetic utility.
For example, computational studies could be used to investigate the reaction mechanisms of novel transformations, helping to optimize reaction conditions and to predict the stereochemical outcome of reactions. The electronic properties of the molecule, such as the frontier molecular orbital energies and the electrostatic potential, can be calculated to understand its reactivity and to predict how it will interact with other molecules.
Furthermore, computational screening could be used to identify new derivatives of this compound with specific reactivity profiles. By systematically modifying the substituents on the oxazole ring, it would be possible to tune the reactivity of the formyl and carboxylic acid groups, making them more or less reactive as needed for a particular synthetic application. This in silico approach could significantly accelerate the discovery of new and useful building blocks for organic synthesis.
| Computational Method | Application | Predicted Property |
| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, activation barriers |
| Molecular Dynamics (MD) | Supramolecular assembly simulation | Preferred binding modes, assembly structures |
| Quantitative Structure-Activity Relationship (QSAR) | Design of functional materials | Correlation of structure with photophysical properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
